2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid

Catalog No.
S14220969
CAS No.
M.F
C11H14BrNO3
M. Wt
288.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid

Product Name

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid

IUPAC Name

2-(2-amino-2-methylpropoxy)-4-bromobenzoic acid

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

InChI

InChI=1S/C11H14BrNO3/c1-11(2,13)6-16-9-5-7(12)3-4-8(9)10(14)15/h3-5H,6,13H2,1-2H3,(H,14,15)

InChI Key

XPBUMKWLTXCAEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(C=CC(=C1)Br)C(=O)O)N

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid is a compound characterized by its unique structure, which includes a bromobenzene moiety and an amino alcohol side chain. This compound features a bromine atom at the para position of the benzoic acid, which contributes to its chemical reactivity and biological activity. The presence of the amino group and the ether functionality enhances its solubility and potential interactions with biological systems.

Involving 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid typically include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making the compound useful in further synthetic applications.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in organic synthesis.
  • Amine Reactions: The amino group can participate in various reactions, including acylation and alkylation, allowing for the formation of diverse derivatives.

Research indicates that compounds similar to 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects: Compounds with similar structures have been investigated for their potential to reduce inflammation.
  • Pharmacological Potential: The unique combination of functional groups may confer properties that interact with biological targets, making it a candidate for drug development.

The synthesis of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid can be achieved through several methods:

  • Bromination of Benzoic Acid: Starting from benzoic acid, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine at the para position.
  • Alkylation: The amino alcohol can be synthesized separately and then reacted with the bromobenzoic acid via nucleophilic substitution.
  • One-Pot Synthesis: Recent methodologies may allow for a one-pot synthesis where all reagents are combined in a single reaction vessel, streamlining the process.

The applications of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid include:

  • Pharmaceuticals: Its potential as a drug candidate due to its biological activities.
  • Chemical Intermediates: Used in the synthesis of more complex organic compounds and materials.
  • Research Tools: Employed in biochemical studies to explore interactions within biological systems.

Interaction studies involving 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity and potential therapeutic effects against specific diseases.

Several compounds share structural similarities with 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Bromobenzoic AcidContains a bromine atom at para positionCommonly used as an intermediate in organic synthesis .
3-Amino-4-bromobenzoic AcidAmino group at meta positionExhibits different reactivity due to amino placement .
Methyl 2-amino-4-bromobenzoateMethyl ester derivativeShows distinct solubility and reactivity profiles .
4-Amino-2-bromobenzoic AcidAmino group at para positionPotentially different pharmacological activities compared to the target compound .

The uniqueness of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid lies in its specific combination of an amino alcohol side chain and a para-bromo substituent, which may enhance its solubility and biological interactions compared to other similar compounds.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

287.01571 g/mol

Monoisotopic Mass

287.01571 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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